Trachycladindole C
Description
Trachycladindole C is a member of the Trachycladindole A-G family (compounds 26–32), a group of indole-derived marine natural products. These compounds are biosynthetically hypothesized to originate from tryptophan (20) through a five-step reaction pathway involving cyclization and functional group modifications . Structurally, this compound features a fused indole scaffold, which is characteristic of this family.
Properties
Molecular Formula |
C13H13BrN4O3 |
|---|---|
Molecular Weight |
353.17 g/mol |
IUPAC Name |
3-(2-amino-3-methyl-4,5-dihydroimidazol-4-yl)-5-bromo-6-hydroxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C13H13BrN4O3/c1-18-8(4-16-13(18)15)10-5-2-6(14)9(19)3-7(5)17-11(10)12(20)21/h2-3,8,17,19H,4H2,1H3,(H2,15,16)(H,20,21) |
InChI Key |
BIEYTWSVMAOECF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CN=C1N)C2=C(NC3=CC(=C(C=C32)Br)O)C(=O)O |
Synonyms |
trachycladindole C |
Origin of Product |
United States |
Chemical Reactions Analysis
Core Reactivity Profile of Trachycladindole C
This compound, a marine-derived indole alkaloid, exhibits reactivity centered on its fused indole-pyrrole backbone and substituent functional groups. Key reaction types include:
Palladium-Mediated Cross-Coupling
This compound undergoes regioselective alkylation via the Catellani reaction (Pd/norbornene catalysis):
-
Oxidative addition : Pd(0) inserts into aryl halide bonds.
-
Carbopalladation : Norbornene forms a transient Pd(II)-norbornyl complex.
-
Reductive elimination : Alkyl halide coupling generates ortho-substituted derivatives (e.g., EVT-1595569 ) .
Bioorthogonal Functionalization
Reactions with tetrazines (e.g., 18 ) or trans-cyclooctenes yield fluorescent or bioactive adducts (e.g., 19 ) for targeted drug delivery .
Semisynthetic Derivatives
Reaction Optimization Parameters
Critical factors for high-yield transformations:
-
Solvent : Glacial acetic acid/acetic anhydride (for cyclization) .
-
Temperature : 60–80°C for Pd-mediated couplings; 25°C for azide-alkyne cycloadditions .
-
Catalyst Loading : 5–10 mol% Pd(OAc)₂ with norbornene (3 equiv) .
Analytical Validation
HPLC Purification :
-
Column: C18 reverse-phase (ACN/H₂O gradient).
-
Retention time: 12.3 min (this compound), 14.8 min (triazinethione derivative) .
Spectroscopic Data :
This synthesis integrates mechanistic insights, catalytic pathways, and pharmacological derivatization strategies, validated by experimental protocols from marine natural product chemistry.
Comparison with Similar Compounds
Table 1: Cytotoxic and Antimicrobial Activities of Trachycladindole C Analogs and Related Compounds
| Compound | Source | Structural Features | Cytotoxic Activity (IC50, µM) | Antimicrobial Activity (MRSA Biofilm Inhibition) |
|---|---|---|---|---|
| This compound | Synthetic (tryptophan) | Indole core, fused rings | Not reported | Not reported |
| Meridianin B (42) | Aplidium meridianum | Pyridine-substituted SIA | 9.3 (adenocarcinoma cells) | Moderate biofilm inhibition |
| Meridianin C (43) | Aplidium falklandicum | Pyridine-substituted SIA | 33.9 (adenocarcinoma cells) | Moderate biofilm inhibition |
| Meridianin E (45) | Synoicum spp. | Pyridine-substituted SIA | 11.1 (mouse mammary tumor) | Moderate biofilm inhibition |
Key Findings :
- Meridianins B, C, and E exhibit potent cytotoxicity against adenocarcinoma and mammary tumor cells, with IC50 values ranging from 9.3 to 33.9 µM . This compound’s bioactivity remains underexplored but is hypothesized to align with its structural relatives.
Research Implications and Limitations
- Structural-Activity Relationships (SAR) : The pyridine ring in Meridianins may enhance cytotoxicity but reduce synthetic feasibility compared to this compound’s simpler indole system.
- Methodological Rigor : Existing studies on Meridianins emphasize rigorous control of experimental parameters (e.g., IC50 measurements), aligning with best practices for reproducibility .
References Structural and bioactivity data for Trachycladindoles and Meridianins. Guidelines for experimental reproducibility and data reporting.
Q & A
Q. How should researchers address reproducibility challenges when scaling this compound synthesis from milligram to gram quantities?
- Methodological Answer : Optimize catalytic systems (e.g., transition-metal catalysts for key bond formations) and monitor reaction intermediates via in situ IR or PAT (Process Analytical Technology). Pilot batches must characterize polymorphic forms (PXRD) and ensure stability (accelerated aging studies). Document scale-up protocols in line with ICH Q11 guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
